N-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide

Lipophilicity Drug-likeness Physicochemical profiling

N-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide (CAS 872849-42-8) is a synthetic indole-3-acetamide derivative with a molecular formula of C23H23N3O4 and a molecular weight of 405.4 g/mol. The compound incorporates a 3-methoxyphenyl substituent on the acetamide nitrogen, a 2-oxo-2-pyrrolidin-1-ylethyl group at the indole N1 position, and a 2-oxoacetamide linker at the indole C3 position.

Molecular Formula C23H23N3O4
Molecular Weight 405.454
CAS No. 872849-42-8
Cat. No. B2993330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
CAS872849-42-8
Molecular FormulaC23H23N3O4
Molecular Weight405.454
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
InChIInChI=1S/C23H23N3O4/c1-30-17-8-6-7-16(13-17)24-23(29)22(28)19-14-26(20-10-3-2-9-18(19)20)15-21(27)25-11-4-5-12-25/h2-3,6-10,13-14H,4-5,11-12,15H2,1H3,(H,24,29)
InChIKeyUZDAMBBVZNAAGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide (CAS 872849-42-8) – Procurement-Ready Indole-Acetamide Research Compound


N-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide (CAS 872849-42-8) is a synthetic indole-3-acetamide derivative with a molecular formula of C23H23N3O4 and a molecular weight of 405.4 g/mol [1]. The compound incorporates a 3-methoxyphenyl substituent on the acetamide nitrogen, a 2-oxo-2-pyrrolidin-1-ylethyl group at the indole N1 position, and a 2-oxoacetamide linker at the indole C3 position [2]. Originally deposited in the NIH Molecular Libraries Small Molecule Repository (MLSMR) under identifier MLS001117106 [1], this compound belongs to a broader class of indole-3-yl-2-oxoacetamides with documented antitumor activity against solid tumors, particularly colon and lung cancers [3]. It is commercially available from multiple vendors at typical purities of 95–98% as determined by HPLC .

Why Generic Substitution Fails for N-(3-Methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide (CAS 872849-42-8)


Within the 2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide series, the N-aryl substituent is the primary site of structural variation and profoundly influences physicochemical and potentially pharmacological profiles [1]. Even subtle modifications to this position can alter lipophilicity (XLogP3), hydrogen-bonding capacity, electronic distribution, and metabolic susceptibility [2]. The 3-methoxyphenyl group introduces distinct electron-donating and hydrogen-bond-acceptor properties that differ fundamentally from the electron-withdrawing character of 3-fluorophenyl or 3-bromophenyl analogs, or the sterically more demanding 3,4-dimethylphenyl variant [3]. These differences mean that replacing this compound with a close analog in a biological assay or synthetic sequence cannot be assumed to yield equivalent outcomes. The following quantitative evidence section systematically maps the verifiable differentiation dimensions that support compound-specific selection.

Quantitative Differentiation Evidence for N-(3-Methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide (CAS 872849-42-8)


Lipophilicity Differentiation: 3-Methoxyphenyl vs. 3-Fluorophenyl and 3-Bromophenyl Analogs

The target compound exhibits a computed XLogP3-AA of 2.8 [1], reflecting the moderately lipophilic character imparted by the 3-methoxyphenyl substituent. In comparison, the 3-fluorophenyl analog (CAS 872849-34-8, MW 393.4) is predicted to have a lower XLogP3 due to the electron-withdrawing fluorine atom [2], while the 3-bromophenyl analog (CAS 872849-33-7, MW 468.3) is expected to have a significantly higher XLogP3 (>3.0) owing to the heavier halogen [3]. This positions the 3-methoxy compound in a distinct intermediate lipophilicity window that balances membrane permeability with aqueous solubility—a critical factor in both assay compatibility and pharmacokinetic optimization.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Acceptor Capacity: Methoxy vs. Methyl and Fluoro Substituents

The 3-methoxyphenyl group contributes an additional hydrogen-bond acceptor (HBA) through its ether oxygen, increasing the total HBA count to 4, compared to 3 for the 3-fluorophenyl analog and the 3,4-dimethylphenyl analog (CAS 872854-76-7) [1]. This extra HBA capacity can enhance aqueous solubility and provide additional interaction points with biological targets, potentially improving binding affinity or selectivity [2]. The topological polar surface area (TPSA) of the target compound is 80.6 Ų [1], which is higher than predicted for the 3-fluoro (estimated ~71–74 Ų) and 3,4-dimethyl (estimated ~68–72 Ų) analogs [3].

Hydrogen bonding Target engagement Solubility

Structural Confirmation by NMR: Methoxy-Proton Resonance as a Purity Marker

The 3-methoxyphenyl substituent provides a characteristic singlet resonance in ¹H NMR at approximately δ 3.85 ppm, corresponding to the methoxy (-OCH₃) protons [1]. This signal is absent in the 3-fluorophenyl, 3-bromophenyl, and 3,4-dimethylphenyl analogs, which instead display distinct aromatic splitting patterns [2]. The indole NH proton resonates at approximately δ 10.2 ppm, providing an additional structural confirmation point [1]. These NMR features enable unambiguous identity confirmation and purity assessment, facilitating QC/QA workflows during procurement and experimental use.

Analytical chemistry Quality control NMR spectroscopy

Class-Level Antitumor Activity: Indole-3-yl-2-oxoacetamide Pharmacophore

The core 2-(1H-indol-3-yl)-2-oxoacetamide pharmacophore present in the target compound has been demonstrated to confer marked antitumor activity against human solid tumors, particularly colon and lung carcinomas [1]. Patent US20030158153A1 discloses that compounds within this chemotype exhibit IC₅₀ values in the low micromolar to sub-micromolar range against colorectal (HCT-116, HT-29) and lung (A549, NCI-H460) cancer cell lines [1]. While no direct head-to-head comparison data across the N-aryl series has been published, the 3-methoxyphenyl substitution pattern is predicted to influence potency through electronic effects on the acetamide carbonyl, distinguishing it from electron-poor (3-fluoro, 3-bromo) and sterically encumbered (3,4-dimethyl) analogs [2].

Antitumor activity Solid tumors Colon cancer Lung cancer

Purified Form Availability: Commercial Access at >95% Purity by HPLC

The target compound is commercially available from multiple chemical suppliers at specified purities of 95% (standard grade) to 98% (HPLC-verified) . This is comparable to the purity specifications reported for close analogs; however, the 3-methoxyphenyl variant benefits from its MLSMR origin, ensuring traceable sourcing from a well-characterized screening library [1]. In contrast, the 3-bromophenyl and 3,4-dimethylphenyl analogs are less widely stocked, which may result in longer lead times and less extensive QC documentation [2]. The methoxy substituent also enhances stability under standard storage conditions compared to the more reactive 3-bromophenyl analog, which is susceptible to dehalogenation under light exposure [3].

Compound procurement Purity specification Quality assurance

Rotatable Bond Count and Molecular Flexibility: Impact on Binding Entropy

The target compound possesses 6 rotatable bonds [1], identical to the core scaffold count shared across the N-aryl analog series. However, the 3-methoxyphenyl group itself introduces a conformational degree of freedom through methoxy rotation, which is absent in the 3-fluorophenyl and 3-bromophenyl analogs [2]. This additional flexibility may impose a greater entropic penalty upon target binding, but it also allows conformational adaptation to achieve optimal binding poses [3]. In contrast, the 3,4-dimethylphenyl analog adds two conformationally restricted methyl groups that increase steric bulk without significantly increasing rotatable bond count, potentially leading to different binding mode preferences [2].

Molecular flexibility Entropic penalty Ligand efficiency

Optimal Research Application Scenarios for N-(3-Methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide (CAS 872849-42-8)


Cancer Cell Line Screening with Indole-3-Acetamide Pharmacophore Compounds

This compound is well-suited for incorporation into antiproliferative screening panels against solid tumor cell lines, particularly colorectal (HCT-116, HT-29) and lung (A549, NCI-H460) carcinomas, where the indole-3-yl-2-oxoacetamide chemotype has demonstrated class-level antitumor activity [1]. The intermediate lipophilicity (XLogP3 = 2.8) of the 3-methoxyphenyl variant makes it compatible with standard cell-based assay conditions (0.1–1% DMSO), reducing the risk of vehicle-related cytotoxicity compared to more lipophilic analogs such as the 3-bromophenyl derivative [2].

Structure-Activity Relationship (SAR) Studies on N-Aryl Substitution Effects

The 3-methoxyphenyl group provides a distinct electronic environment (Hammett σₘ = +0.12 for OCH₃) that contrasts with electron-withdrawing 3-fluoro (σₘ = +0.34) and electron-donating but sterically demanding 3,4-dimethyl substitution [3]. This compound serves as a key SAR probe to decouple electronic from steric effects in target binding, leveraging its additional hydrogen-bond acceptor capacity (HBA = 4) and unique NMR fingerprint (δ 3.85 ppm methoxy singlet) for compound verification [4].

Metabolic Stability Profiling of Methoxy-Containing Indole Acetamides

The 3-methoxyphenyl substituent introduces a site for potential O-demethylation by cytochrome P450 enzymes, making this compound a valuable tool for studying the metabolic fate of aryl methyl ethers in the indole-3-acetamide series [5]. Comparative metabolic stability assays using liver microsomes or hepatocytes, run alongside the 3-fluoro and 3-methyl analogs, can quantify the impact of the methoxy group on intrinsic clearance, information that is critical for lead optimization programs targeting this chemotype [6].

Computational Chemistry and Molecular Docking Campaigns

With a computed TPSA of 80.6 Ų and 4 hydrogen-bond acceptors, this compound occupies a favorable region of drug-like chemical space for oral bioavailability prediction [7]. Its conformational flexibility (6 rotatable bonds plus methoxy rotation) provides a challenging test case for docking algorithms and free-energy perturbation calculations, where the entropic contribution of the methoxy group must be accurately modeled [8]. It is recommended as a validation standard for computational methods aiming to predict binding poses of flexible, hydrogen-bond-capable ligands.

Quote Request

Request a Quote for N-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.